molecular formula C9H13Cl2NS2 B12479547 (2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate

(2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate

Cat. No.: B12479547
M. Wt: 270.2 g/mol
InChI Key: CUROPDVRFKLVOT-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate is a chemical compound with the molecular formula C9H13Cl2NS2 It is known for its unique structure, which includes a dichlorocyclopropyl group attached to a pyrrolidine ring through a carbodithioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate typically involves the reaction of (2,2-Dichlorocyclopropyl)methyl chloride with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbodithioate ester. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reaction: Using larger reactors and maintaining precise control over reaction conditions

    Purification: Employing techniques such as distillation, crystallization, or chromatography to obtain the pure compound

    Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild to moderate temperatures, typically in an organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Amines, thiols; conditions: room temperature to moderate heating, often in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or other reduced derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate involves its interaction with molecular targets through its reactive functional groups. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The dichlorocyclopropyl group may also contribute to the compound’s reactivity and specificity by interacting with hydrophobic or sterically hindered regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate
  • This compound analogs
  • Cyclopropyl derivatives with different substituents

Uniqueness

This compound is unique due to its specific combination of a dichlorocyclopropyl group and a carbodithioate linkage. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13Cl2NS2

Molecular Weight

270.2 g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)methyl pyrrolidine-1-carbodithioate

InChI

InChI=1S/C9H13Cl2NS2/c10-9(11)5-7(9)6-14-8(13)12-3-1-2-4-12/h7H,1-6H2

InChI Key

CUROPDVRFKLVOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)SCC2CC2(Cl)Cl

Origin of Product

United States

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